N-(2-tert-butylphenyl)-4-ethoxybenzamide
Description
N-(2-tert-Butylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a bulky 2-tert-butylphenyl substituent on the amide nitrogen. The ethoxy group at the para position of the benzoyl ring contributes to electronic modulation, while the ortho-tert-butylphenyl group introduces significant steric hindrance. This compound is hypothesized to serve as an intermediate in asymmetric synthesis or pharmaceutical research, given the prevalence of similar structures in enantioselective reactions and bioactive molecules .
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-22-15-12-10-14(11-13-15)18(21)20-17-9-7-6-8-16(17)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXHWQXPZSEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-4-ethoxybenzamide typically involves the reaction of 2-tert-butylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 2-tert-butylaniline in anhydrous dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 4-ethoxybenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-(2-tert-butylphenyl)-4-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The 4-ethoxy group is a common feature in benzamide derivatives, influencing electronic properties and solubility. Key comparisons include:
- N-(3-Aminophenyl)-4-ethoxybenzamide: Shares the 4-ethoxybenzamide core but replaces the tert-butylphenyl group with a 3-aminophenyl substituent. The amino group enhances reactivity (e.g., in coupling reactions) but introduces irritancy hazards (Xi classification) .
- N-(4-Ethoxyphenyl)-4-(tert-butyl)benzamide: Reverses the substituent positions, placing the tert-butyl group on the benzamide ring and the ethoxy group on the amide nitrogen.
N-Substituent Variations
The tert-butylphenyl group distinguishes the target compound from analogs with smaller or electronically distinct N-substituents:
- N-(2-Nitrophenyl)-4-bromo-benzamide : The nitro and bromo groups increase molecular polarity, favoring crystalline packing (as shown in X-ray studies) but reducing lipophilicity compared to the tert-butyl group .
- N-[3-(Diethylamino)propyl]-4-ethoxybenzamide: Incorporates a basic diethylamino group, enhancing water solubility (as a hydrochloride salt) but limiting steric control in reactions .
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
